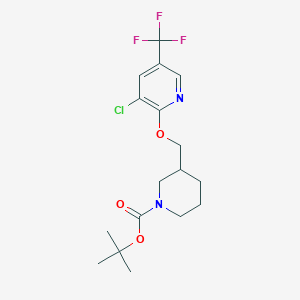
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H22ClF3N2O3 and its molecular weight is 394.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-Butyl 3-(((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS No. 1417793-54-4) is a synthetic compound belonging to the family of piperidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology.
The molecular formula of this compound is C17H22ClF3N2O3, with a molecular weight of 394.82 g/mol. The compound exhibits a complex structure that may influence its biological interactions and therapeutic potential.
Biological Activity Overview
Research indicates that compounds with similar structures, particularly piperidine derivatives, exhibit a variety of biological activities including:
- Anticancer Activity : Some studies have highlighted the potential of piperidine derivatives in inducing apoptosis in cancer cells. For instance, one study demonstrated that a related compound showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
- Neuropharmacological Effects : Piperidine derivatives have also been implicated in modulating cholinergic activity, which is crucial for cognitive functions. Compounds targeting muscarinic acetylcholine receptors have shown promise in treating neurodegenerative diseases like Alzheimer's .
Anticancer Research
A notable study examined the efficacy of various piperidine derivatives, including those structurally related to this compound). The findings suggested that these compounds could inhibit cell proliferation and promote apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu | 5.0 | Apoptosis induction |
| Compound B | A549 | 10.0 | Mitochondrial disruption |
| tert-butyl derivative | TBD | TBD | TBD |
Neuropharmacological Studies
In another investigation focusing on neuropharmacological properties, piperidine derivatives were tested for their ability to inhibit cholinesterase enzymes, which are significant in Alzheimer's disease pathology. The structure–activity relationship (SAR) studies indicated that modifications to the piperidine ring could enhance inhibitory activity against acetylcholinesterase (AChE) .
Table 2: Cholinesterase Inhibition Data
Structure–Activity Relationship (SAR)
The SAR analysis of piperidine derivatives reveals that specific structural features significantly affect their biological activity. For instance, the presence of electron-withdrawing groups such as trifluoromethyl enhances binding affinity to target proteins, potentially increasing efficacy against cancer cells and neurodegenerative conditions .
Eigenschaften
IUPAC Name |
tert-butyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClF3N2O3/c1-16(2,3)26-15(24)23-6-4-5-11(9-23)10-25-14-13(18)7-12(8-22-14)17(19,20)21/h7-8,11H,4-6,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEATWQKDKDGKMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














